Potassium difluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium difluoroacetate is a chemical compound with the CAS Number: 6291-26-5. It has a linear formula of C2 H F2 O2 . K and a molecular weight of 134.12 .
Molecular Structure Analysis
The molecular formula of Potassium difluoroacetate is C2HF2KO2 . Its molecular weight is 134.12 and its InChI Code is 1S/C2H2F2O2.K/c3-1(4)2(5)6;/h1H,(H,5,6);/q;+1/p-1 .
Physical And Chemical Properties Analysis
Potassium difluoroacetate has a molecular weight of 134.12 . As a member of the group 1 of alkali cations, potassium is highly reactive .
Scientific Research Applications
Hydrolytic Defluorination
Potassium difluoroacetate can be used in the study of hydrolytic defluorination by microbial fluoroacetate dehalogenases . These enzymes have been shown to hydrolyze the strong bond between fluorine and carbon in fluoroacetate under mild reaction conditions . The study provides molecular insights into substrate promiscuity and catalytic mechanism of these dehalogenases, which are promising biocatalysts for applications in synthetic chemistry and bioremediation of fluorochemicals .
Dual-Graphite Batteries
Potassium difluoroacetate is used in the development of potassium ion-based dual-graphite batteries (KDGBs) . These batteries are promising devices for large-scale applications due to their high voltage, low cost, and environmental friendliness . However, conventional electrolytes suffer from severe oxidation decomposition, low concentration, and flammability, which limit the capacity and cyclability of KDGBs . A nonflammable potassium bis (fluorosulfonyl)imide/triethyl phosphate (KFSI/TEP) electrolyte was designed for KDGBs .
Medicines
Fluorinated molecules, such as potassium difluoroacetate, have a wide range of applications and are used as medicines . The presence of fluorine in pharmaceutical compounds can improve their metabolic stability, bioavailability, and membrane permeability .
Agrochemicals
Potassium difluoroacetate can also be used in the production of agrochemicals . Fluorinated agrochemicals often exhibit enhanced biological activity, environmental stability, and selectivity .
Refrigerants
Fluorinated molecules, including potassium difluoroacetate, are used in the production of refrigerants . These refrigerants have desirable properties such as low boiling points, low toxicity, and stability .
Liquid Crystal Displays
Potassium difluoroacetate can be used in the production of liquid crystal displays . Fluorinated compounds are often used in liquid crystals due to their unique optical properties .
Mechanism of Action
Target of Action
Potassium difluoroacetate is an inorganic compound that is used as a catalyst or reagent in organic synthesis . .
Mode of Action
It is known that potassium ions play a vital role in various biochemical processes, including nerve impulse transmission, muscle contraction, and maintaining fluid balance .
Biochemical Pathways
Potassium difluoroacetate may influence several biochemical pathways due to the presence of potassium ions. Potassium is the primary intracellular cation found in virtually all body tissues . It plays a crucial role in maintaining the cell’s electrical charge and contributes to the functioning of the nerve impulses, muscle contractions, and heart rhythm .
Pharmacokinetics
It is known that potassium ions are readily absorbed and distributed throughout the body . The metabolism and excretion of potassium difluoroacetate would likely depend on the specific biological system and environmental conditions.
Result of Action
Potassium ions are known to play a critical role in various cellular functions, including cell growth, maintenance of cell membrane potential, and regulation of intracellular ph .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of potassium difluoroacetate. For instance, the presence of other ions, pH, temperature, and the specific biological system can all impact the compound’s effectiveness .
properties
IUPAC Name |
potassium;2,2-difluoroacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2F2O2.K/c3-1(4)2(5)6;/h1H,(H,5,6);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGXDHKBZYCDGG-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HF2KO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium difluoroacetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.